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molecular formula C12H16N2O2 B8372291 2-[(4-Methylphenyl)hydrazono]propanoic acid, ethyl ester

2-[(4-Methylphenyl)hydrazono]propanoic acid, ethyl ester

Cat. No. B8372291
M. Wt: 220.27 g/mol
InChI Key: VGQFTIZOYVRVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374615

Procedure details

para-Tolylhydrazine (1.2024 g, 9.84 mmol, 1.0 eq.) was combined with ethyl pyruvate (1.08 ml, 9.84 mmol, 1.0 eq.) and 3A sieves (3.6 g, 300% by weight) in methylene chloride (9.8 ml, 1M) at room temperature. After 30 minutes, the reaction was filtered through anhydrous magnesium sulfate and concentrated to give the title A compound (2.095 g) which was used in the next step without purification or characterization.
Quantity
1.2024 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([NH:7][NH2:8])=[CH:3][CH:2]=1.[C:10]([O:15][CH2:16][CH3:17])(=[O:14])[C:11]([CH3:13])=O>C(Cl)Cl>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([NH:7][N:8]=[C:11]([CH3:13])[C:10]([O:15][CH2:16][CH3:17])=[O:14])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.2024 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NN)C
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)NN=C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.095 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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